molecular formula C9H10N2O3 B6422420 1-(4-nitrophenyl)azetidin-3-ol CAS No. 391910-22-8

1-(4-nitrophenyl)azetidin-3-ol

Cat. No.: B6422420
CAS No.: 391910-22-8
M. Wt: 194.19 g/mol
InChI Key: YXXPWZVSMMYDDC-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)azetidin-3-ol is a four-membered heterocyclic compound containing a nitrogen atom The azetidine ring is known for its significant ring strain, which imparts unique reactivity to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)azetidin-3-ol can be synthesized through various methods. One common approach involves the reaction of 4-nitrobenzaldehyde with azetidine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in a solvent like isopropanol at room temperature, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)azetidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, acid chlorides.

    Oxidation: Chromium trioxide, potassium permanganate.

Major Products:

    Reduction: 1-(4-Aminophenyl)azetidin-3-ol.

    Substitution: Various substituted azetidines depending on the reagent used.

    Oxidation: 1-(4-Nitrophenyl)azetidin-3-one.

Scientific Research Applications

1-(4-Nitrophenyl)azetidin-3-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: It is used in the development of novel materials, including polymers and coatings.

Comparison with Similar Compounds

    Azetidine: A simpler four-membered ring without additional functional groups.

    1-(4-Aminophenyl)azetidin-3-ol: A reduced form of 1-(4-nitrophenyl)azetidin-3-ol.

    1-(4-Nitrophenyl)azetidin-3-one: An oxidized form of this compound.

Uniqueness: The presence of the nitro group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-(4-nitrophenyl)azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-9-5-10(6-9)7-1-3-8(4-2-7)11(13)14/h1-4,9,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXPWZVSMMYDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ammonium formate (15.1 g, 246 mmol) was added to a solution of 1-benzhydryl-3-(tert-butyl-dimethyl-silanyloxy)-azetidine (which was obtained in Example 395) (8.7 g, 24.6 mmol) and 10%Pd/C (1 g) in methanol (100 mL). The reaction was stirred for 3 hours at room temperature. The solution was passed through celite and concentrated to afford a crude solid. The crude solid was taken up in pyridine (75 mL) and the salts were removed by filtration. 4-Fluoronitrobenzene (2.9 mL, 27.1 mmol) was added to the above solution and the reaction was stirred at reflux overnight. Pyridine was removed by vacuum distillation and the resultant crude was treated with water (100 mL), followed by extraction with ethyl acetate (3×25 mL). The organic layers were combined, dried (Na2SO4), filtered, and passed through a plug of silica. The solvent was evaporated and triturated with hexanes to give 3.91 g of the desired product as red solid; 1H NMR (300 MHz, CDCl3) δ 1.62 (s, 1H), 3.89(m, 2H), 4.31 (m, 2H), 4.87 (m, 1H), 6.31 (d, 2H, J=7.14), 8.09 (d, 2H, J=7.14 Hz); MS (ES) m/z: 194.8 (MH+); Anal. Calcd. for C9H10N2O3: C, 55.67; H, 5.19; N, 14.43. Found: C, 55.67; H, 5.05; N, 14.59.
Quantity
15.1 g
Type
reactant
Reaction Step One
Name
1-benzhydryl-3-(tert-butyl-dimethyl-silanyloxy)-azetidine
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

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